Diethyldithiocarbamic acid diethylammonium salt

Description

Diethyldithiocarbamic acid diethylammonium salt is an organosulfur compound known for its chelating properties. It is commonly used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. The compound is often utilized in the fields of chemistry, biology, and medicine for its unique properties.

Properties

Molecular Formula |

C9H22N2S2 |

|---|---|

Molecular Weight |

222.4 g/mol |

IUPAC Name |

diethylazanium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 |

InChI Key |

NBGTWXBPCIHUQD-UHFFFAOYSA-N |

Canonical SMILES |

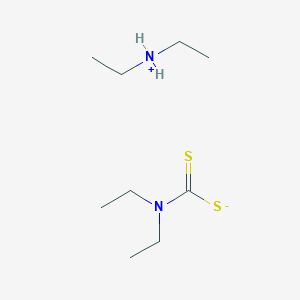

CC[NH2+]CC.CCN(CC)C(=S)[S-] |

Origin of Product |

United States |

Preparation Methods

Diethyldithiocarbamic acid diethylammonium salt can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

This reaction is exothermic and requires careful temperature control, typically maintained between 0-30°C. The product is then dried at 40°C to obtain the final compound .

Chemical Reactions Analysis

Diethyldithiocarbamic acid diethylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:

-

Oxidation: : The compound can be oxidized to form disulfides, such as thiuram disulfide:

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

Substitution: : It can react with alkyl halides to form alkylated products:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

Complex Formation: : this compound forms stable complexes with various metal ions, such as iron and copper .

Scientific Research Applications

Diethyldithiocarbamic acid diethylammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyldithiocarbamic acid diethyl- involves its ability to chelate metal ions, thereby inhibiting enzymes that require metal cofactors. For example, it inhibits superoxide dismutase by chelating copper ions, leading to oxidative stress and apoptosis in certain cell types . Additionally, it can form stable complexes with nitric oxide, allowing for the study of nitric oxide radicals in biological systems .

Comparison with Similar Compounds

Diethyldithiocarbamic acid diethylammonium salt is similar to other dithiocarbamates, such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. it is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly useful in various applications .

Similar Compounds

- Sodium diethyldithiocarbamate

- Zinc diethyldithiocarbamate

- Silver diethyldithiocarbamate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.